![molecular formula C13H16ClFN2OS B1396970 [2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1332531-07-3](/img/structure/B1396970.png)
[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Overview
Description
[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C13H16ClFN2OS and its molecular weight is 302.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CRF1 Receptor Antagonist : A derivative of 2-aminothiazole, SSR125543A, shows nanomolar affinity for human cloned or native corticotrophin-releasing factor (CRF1) receptors. This compound demonstrates potency as a CRF1 receptor antagonist and has applications in studies related to stress and anxiety disorders (Gully et al., 2002).
Anticancer Activity : Thiazole derivatives have shown potential in anticancer research. For example, a series of thiazol-4-amine derivatives demonstrated good to moderate activity against various human cancer cell lines, suggesting their applicability in developing novel anticancer agents (Yakantham et al., 2019).
Antimicrobial Activities : Certain thiazole derivatives have been studied for their antimicrobial activities. For instance, a compound synthesized using 2-ethoxy carbonyl methylene thiazol-4-one showed in vitro antimicrobial activity against various bacterial and fungal isolates, indicating potential applications in the development of new antimicrobial agents (Wardkhan et al., 2008).
COX-2 Inhibitors : Research on 2-(2-arylmorpholino-4-yl)ethyl esters of indomethacin derivatives, which are structurally similar to the compound of interest, showed moderate to good selective COX-2 inhibition. These findings are significant for developing new drugs with reduced side effects compared to traditional NSAIDs (Shi et al., 2012).
Crystallographic and QTAIM Analysis : A study on adamantane-1,3,4-thiadiazole hybrid derivatives, which include a structure similar to the compound , provided insights into non-covalent interactions in these compounds. Such analyses are crucial for understanding the molecular basis of drug-receptor interactions (El-Emam et al., 2020).
Photo-degradation Analysis : Research on the photo-degradation behavior of thiazole-containing pharmaceutical compounds has provided insights into the stability and shelf-life of these compounds, which is crucial for drug development and formulation (Wu et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to target peroxisome proliferator-activated receptors (ppars), specifically pparα, -γ, and -δ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
It’s suggested that similar compounds act as potent triple-acting pparα, -γ, and -δ agonists . As agonists, these compounds bind to their respective PPARs, activating them and leading to an increase in the transcription of specific genes .
Biochemical Pathways
Molecules containing a thiazole ring, like this compound, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Similar compounds have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Biochemical Analysis
Biochemical Properties
[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor in molecular docking analyses . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity and affecting downstream biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing thiazole rings, similar to this compound, have been shown to induce DNA double-strand breaks and cell cycle arrest, leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts by binding to specific sites on enzymes, thereby inhibiting their activity. This inhibition can lead to alterations in gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with thiazole rings can exhibit significant anti-inflammatory and analgesic activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, thiazole-containing compounds have been observed to have greater anti-inflammatory activity at specific dosages compared to reference compounds .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of central inflammation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, affecting its biochemical activity .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-methoxy-1,3-thiazol-5-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS.ClH/c1-17-13-16-9-12(18-13)8-15-7-6-10-2-4-11(14)5-3-10;/h2-5,9,15H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYPYWLCPARHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CNCCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


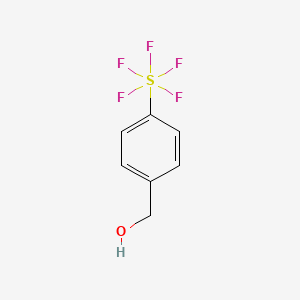

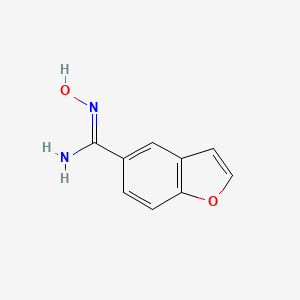
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)

![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)

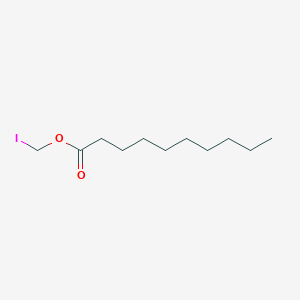
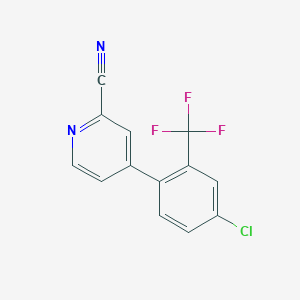
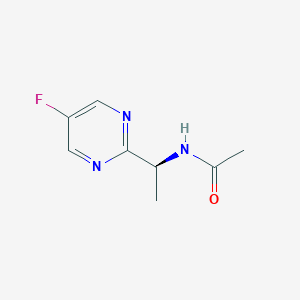
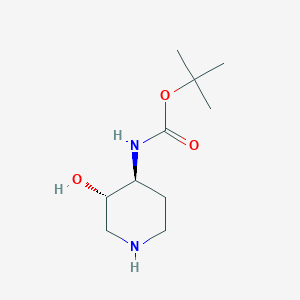

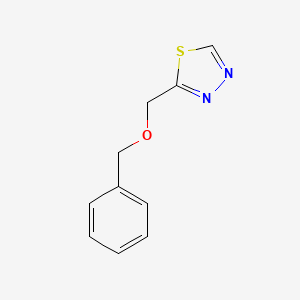
![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)
